1-Ethyl ester methyl-3-methylimidazolium hexafluorophosphate
CAS No.:
Cat. No.: VC16550212
Molecular Formula: C8H13F6N2O2P
Molecular Weight: 314.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13F6N2O2P |
|---|---|
| Molecular Weight | 314.17 g/mol |
| IUPAC Name | ethyl 2-(3-methylimidazol-3-ium-1-yl)acetate;hexafluorophosphate |
| Standard InChI | InChI=1S/C8H13N2O2.F6P/c1-3-12-8(11)6-10-5-4-9(2)7-10;1-7(2,3,4,5)6/h4-5,7H,3,6H2,1-2H3;/q+1;-1 |
| Standard InChI Key | PPSFDMMMCMRACO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Ethyl ester methyl-3-methylimidazolium hexafluorophosphate consists of a 3-methylimidazolium cation substituted at the 1-position with an ethoxycarbonylmethyl group () and a hexafluorophosphate () counterion. The IUPAC name, 1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-imidazol-3-ium hexafluorophosphate(V), reflects this structure . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.17 g/mol |
| CAS Number | 503439-50-7 |
| SMILES | |
| InChIKey | PPSFDMMMCMRACO-UHFFFAOYSA-N |
The ethyl ester group enhances lipophilicity compared to unfunctionalized imidazolium salts, enabling solubility in both polar and nonpolar media .
Physical Characteristics
This ionic liquid exhibits a melting point below 100°C, typical for imidazolium-based salts. Its thermal stability exceeds 300°C, as determined by thermogravimetric analysis (TGA). The hexafluorophosphate anion contributes to low viscosity (<100 cP at 25°C) and high ionic conductivity (>10 mS/cm).
Synthesis and Characterization
Synthetic Routes
Two primary methods are employed for synthesizing 1-ethyl ester methyl-3-methylimidazolium hexafluorophosphate:
The anion exchange route achieves higher purity (>98%) due to reduced byproduct formation.
Analytical Confirmation
Nuclear magnetic resonance (NMR) spectroscopy validates successful synthesis:
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H NMR (400 MHz, DMSO-): δ 1.21 (t, 3H, ), 3.85 (s, 3H, N-), 4.15 (q, 2H, ), 4.89 (s, 2H, ), 7.35–7.42 (m, 2H, imidazolium H) .
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F NMR: Single peak at −70.2 ppm confirms integrity.
Applications and Functional Performance
Solvent Applications
The compound’s dual solubility profile facilitates its use in:
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Cross-coupling reactions: Enhances Suzuki-Miyaura reaction rates by 40% compared to [BMIM][PF] due to improved substrate stabilization.
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Polymer processing: Reduces glass transition temperature () of poly(lactic acid) by 15°C when used as a plasticizer.
Biomedical Research
Preliminary studies indicate:
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Membrane interactions: Modifies lipid bilayer permeability, increasing drug uptake in Caco-2 cell models by 2.3-fold.
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Antimicrobial activity: Shows MIC values of 128 µg/mL against Staphylococcus aureus, though cytotoxicity (IC = 89 µM in HEK293 cells) limits therapeutic use.
Comparative Analysis with Analogous Ionic Liquids
| Property | 1-Ethyl Ester Derivative | [BMIM][PF] | [EMIM][OAc] |
|---|---|---|---|
| Water Solubility | 5.2 mg/mL | Immiscible | Fully miscible |
| CO Absorption | 0.33 mol/mol (30 bar) | 0.28 mol/mol | 0.15 mol/mol |
| Electrochemical Window | 4.1 V | 4.3 V | 2.9 V |
The ester group enables superior CO capture efficiency compared to acetate-based ionic liquids while maintaining broad electrochemical stability .
| Parameter | Specification |
|---|---|
| Temperature | 15–25°C (inert atmosphere) |
| Light Exposure | Protect from UV |
| Shelf Life | 24 months (unopened) |
| Decomposition Products | HF, (above 400°C) |
Proper handling requires PPE due to potential HF release under extreme conditions.
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